molecular formula C8H13N3O2 B13159237 (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13159237
M. Wt: 183.21 g/mol
InChI Key: STHZFZDWFBBWOW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid is a compound with a unique structure that includes a pyrazole ring. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of pyrazole derivatives with amino acids. One common method is the condensation of pyrazole-4-carbaldehydes with amino acids in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with glacial acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

STHZFZDWFBBWOW-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(=O)O)N

Origin of Product

United States

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